molecular formula C13H15FO B168322 (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one CAS No. 104205-01-8

(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B168322
CAS No.: 104205-01-8
M. Wt: 206.26 g/mol
InChI Key: DEGWMPOIXJTKLT-ZDUSSCGKSA-N
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Description

(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is a chiral compound with a unique structure that includes a fluorine atom and an isopropyl group attached to a dihydronaphthalenone core

Scientific Research Applications

(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoronaphthalene and isopropyl bromide.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedel-Crafts alkylation reaction, where 6-fluoronaphthalene reacts with isopropyl bromide in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: The intermediate is then subjected to a reduction reaction using a reducing agent such as lithium aluminum hydride to form the dihydronaphthalenone core.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one: The racemic mixture of the compound.

    6-Fluoro-1-methyl-3,4-dihydronaphthalen-2(1H)-one: A similar compound with a methyl group instead of an isopropyl group.

    6-Fluoro-1-ethyl-3,4-dihydronaphthalen-2(1H)-one: A similar compound with an ethyl group instead of an isopropyl group.

Uniqueness

(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is unique due to its chiral nature and the presence of both a fluorine atom and an isopropyl group

Properties

IUPAC Name

(1S)-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO/c1-8(2)13-11-5-4-10(14)7-9(11)3-6-12(13)15/h4-5,7-8,13H,3,6H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGWMPOIXJTKLT-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)CCC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C(=O)CCC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450884
Record name (1S)-6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104205-01-8
Record name (1S)-6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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